

An In-Depth Technical Guide to 4-Chloro-3-nitrocinnamic Acid

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Compound of Interest

Compound Name: 4-Chloro-3-nitrocinnamic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of **4-Chloro-3-nitrocinnamic acid**. The information is intended to support research and development efforts in the fields of medicinal chemistry, pharmacology, and materials science.

Core Chemical Properties

4-Chloro-3-nitrocinnamic acid is a substituted derivative of cinnamic acid, featuring both a chloro and a nitro functional group on the phenyl ring. These substitutions significantly influence its chemical reactivity and biological activity.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₆ ClNO ₄	[1][2][3]
Molecular Weight	227.61 g/mol	[1][2][3]
CAS Number	20797-48-2	[2][3]
Appearance	White to yellow or orange crystalline powder	[2]
Melting Point	186-188 °C	[2]
Boiling Point	Data not available	
Solubility	Sparingly soluble in water; soluble in organic solvents such as ethanol and acetone. Quantitative data is not readily available, but a related compound, 4-chloro-3-nitrobenzoic acid, has a reported aqueous solubility of 342.7 mg/L.	[4]

Spectroscopic Data

Detailed spectral analysis is crucial for the identification and characterization of **4-Chloro-3-nitrocinnamic acid**. While a complete set of spectra for this specific compound is not publicly available, data from closely related compounds and general spectroscopic principles allow for a reliable interpretation.

Mass Spectrometry

The mass spectrum of **4-Chloro-3-nitrocinnamic acid** would be expected to show a molecular ion peak [M]⁺ at m/z 227 and a peak for the [M+2]⁺ isotope pattern characteristic of a chlorine-containing compound. Common fragmentation patterns for cinnamic acids include the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the acrylic acid side chain.[5]

Infrared (IR) Spectroscopy

The IR spectrum of **4-Chloro-3-nitrocinnamic acid** will exhibit characteristic absorption bands for its functional groups. Based on the spectrum of the parent compound, cinnamic acid, the following peaks can be anticipated:[6]

Functional Group	Expected Wavenumber (cm ⁻¹)	Description
O-H (Carboxylic Acid)	~3000 (broad)	Stretching vibration, often overlapping with C-H stretches.
C-H (Aromatic & Alkene)	~3100-3000	Stretching vibrations.
C=O (Carboxylic Acid)	~1700-1680	Carbonyl stretching, a strong absorption.
C=C (Alkene)	~1640-1620	Stretching vibration of the conjugated double bond.
C=C (Aromatic)	~1600, 1450	Ring stretching vibrations.
NO ₂ (Nitro group)	~1550-1500 (asymmetric), ~1350-1300 (symmetric)	Strong stretching vibrations.
C-Cl (Chloro group)	~800-600	Stretching vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for **4-Chloro-3-nitrocinnamic acid** is not readily available in the searched literature, the expected chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) can be predicted based on the substituent effects of the chloro and nitro groups on the cinnamic acid backbone. Data for similar compounds, such as various substituted cinnamic acids, can be found in the supplementary information of scientific publications.[7][8]

Experimental Protocols

The synthesis of **4-Chloro-3-nitrocinnamic acid** is most commonly achieved through a Knoevenagel condensation reaction. This method involves the reaction of an aldehyde with a compound containing an active methylene group, catalyzed by a weak base.

Synthesis via Knoevenagel Condensation

This protocol outlines the synthesis of **4-Chloro-3-nitrocinnamic acid** from 4-chloro-3-nitrobenzaldehyde and malonic acid.

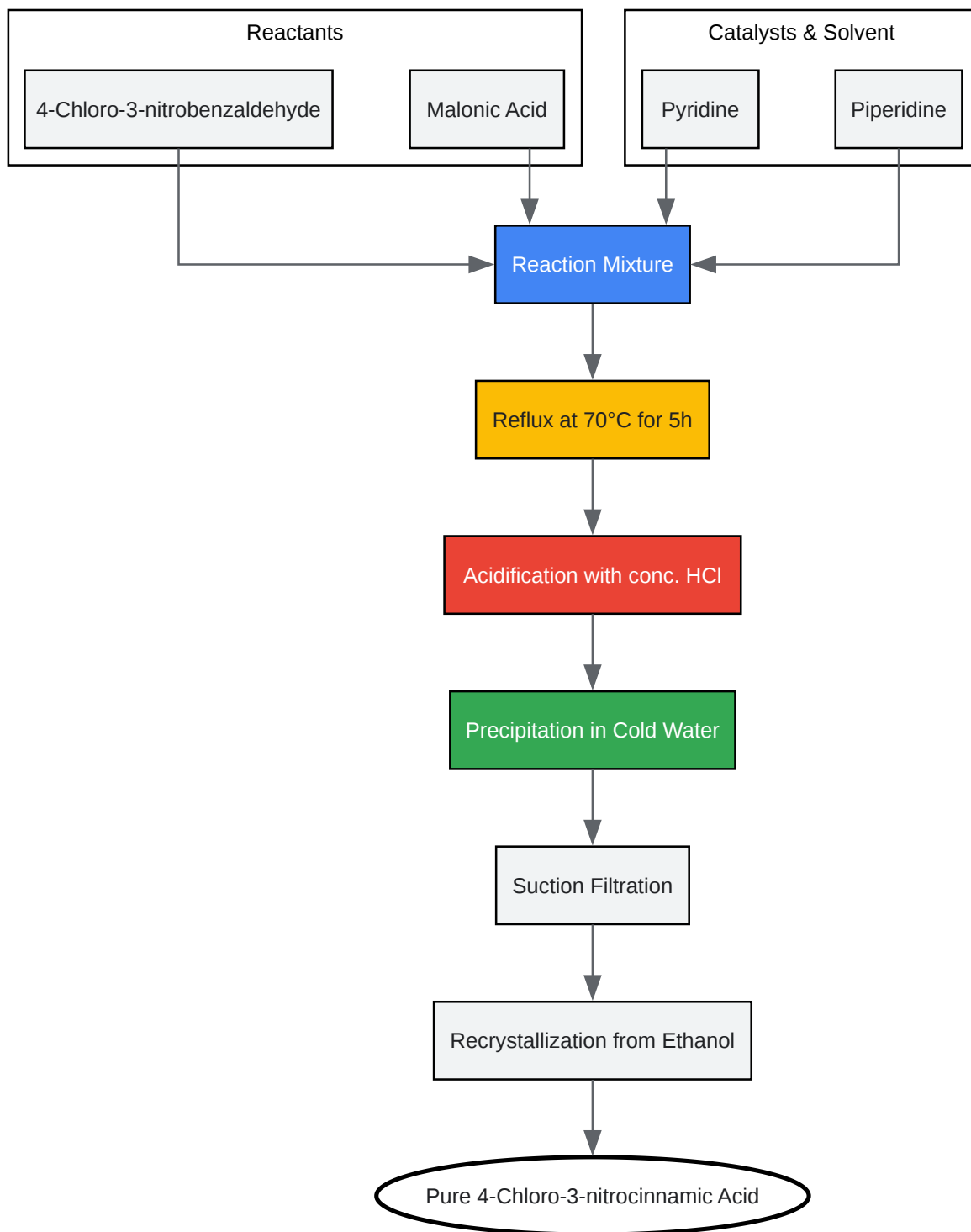
Materials:

- 4-chloro-3-nitrobenzaldehyde
- Malonic acid
- Pyridine (as solvent and catalyst)
- Piperidine (as catalyst)
- Concentrated Hydrochloric Acid (HCl)
- Ethanol (for recrystallization)
- Water

Procedure:

- In a round-bottom flask, dissolve 4-chloro-3-nitrobenzaldehyde (0.015 mol) and malonic acid (0.02 mol) in 5 mL of pyridine.
- To this solution, add piperidine (0.15 mL).
- Fit the flask with a reflux condenser and heat the reaction mixture at 70°C for 5 hours.
- After cooling the mixture to room temperature, slowly add 5 mL of concentrated HCl.
- Pour the mixture into 40 mL of cold water to precipitate the crude product.
- Collect the solid product by suction filtration and wash it with cold water.
- Purify the crude **4-Chloro-3-nitrocinnamic acid** by recrystallization from ethanol.

Logical Workflow for Synthesis:



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Synthesis of **4-Chloro-3-nitrocinnamic acid** workflow.

Potential Biological Activities and Signaling Pathways

While specific studies on the biological activity of **4-Chloro-3-nitrocinnamic acid** are limited, the broader class of cinnamic acid derivatives has been extensively investigated for various therapeutic applications. The presence of the electron-withdrawing nitro and chloro groups is expected to modulate the biological profile of the parent cinnamic acid molecule.

Antimicrobial Activity

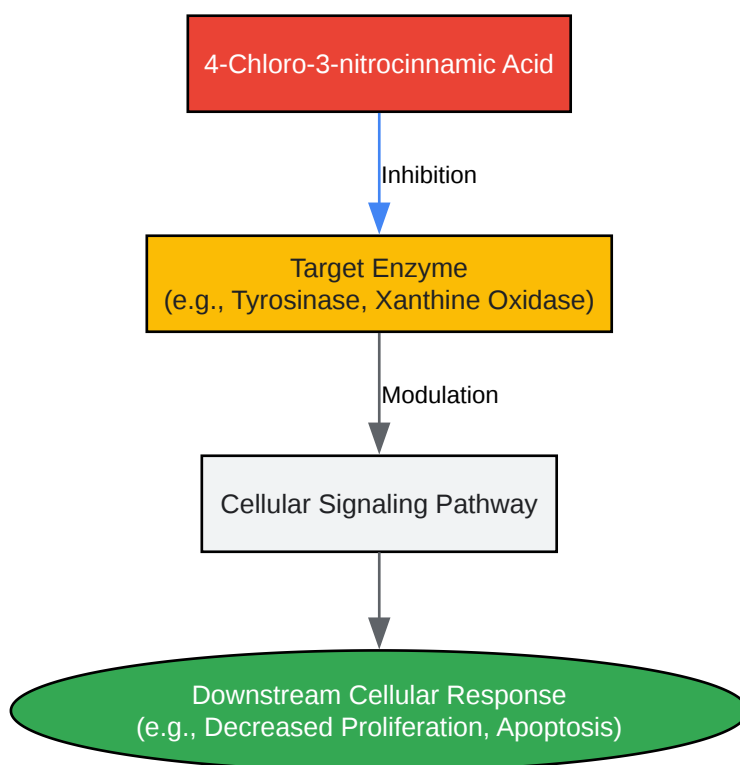
Cinnamic acid and its derivatives are known to possess antimicrobial properties. Studies on related compounds suggest that they may act by disrupting the cell membrane of microorganisms or by inhibiting essential enzymes. The specific antimicrobial potential of **4-Chloro-3-nitrocinnamic acid** warrants further investigation.

Anticancer Activity

Numerous synthetic derivatives of cinnamic acid have demonstrated promising anticancer effects.^[9] Potential mechanisms of action include the induction of apoptosis (programmed cell death) and the inhibition of signaling pathways crucial for cancer cell proliferation and survival. For instance, some cinnamic acid derivatives have been shown to inhibit the activity of enzymes like tyrosinase and xanthine oxidase, which can be overexpressed in certain cancers.^{[10][11]} The precise signaling pathways that might be modulated by **4-Chloro-3-nitrocinnamic acid** in cancer cells remain to be elucidated.

Hypothesized Signaling Pathway Inhibition:

Based on the activities of related compounds, a potential mechanism of action for **4-Chloro-3-nitrocinnamic acid** could involve the inhibition of key enzymes in cellular signaling pathways.



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Hypothesized enzyme inhibition by **4-Chloro-3-nitrocinnamic acid**.

Conclusion

4-Chloro-3-nitrocinnamic acid is a compound with a well-defined chemical structure and accessible synthetic routes. Its spectroscopic properties can be reliably predicted, and its potential for biological activity, particularly in the areas of antimicrobial and anticancer research, is suggested by the extensive literature on related cinnamic acid derivatives. Further in-depth studies are required to fully elucidate its specific biological mechanisms and to explore its full therapeutic potential. This guide serves as a foundational resource for researchers embarking on the study of this promising molecule.

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